ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate
Description
Ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate is a heterocyclic compound featuring a piperazine ring substituted with a 3-oxo group and an indol-3-ylmethyl moiety.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
ethyl 2-[1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C17H21N3O3/c1-2-23-16(21)9-15-17(22)18-7-8-20(15)11-12-10-19-14-6-4-3-5-13(12)14/h3-6,10,15,19H,2,7-9,11H2,1H3,(H,18,22) |
InChI Key |
OMBGZJFQUZTUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Route 1: Indole Alkylation Followed by Piperazine Cyclization
Step 1: Indole Functionalization
1H-Indole is alkylated at the 3-position to introduce a methyl group. This can be achieved via:
-
Fischer indole synthesis : Reaction of phenylhydrazine with a ketone/aldehyde under acidic conditions.
-
Nucleophilic substitution : Alkylation of indole’s 3-position using halogenated reagents (e.g., methyl iodide).
Step 2: Piperazine Ring Formation
The indole-methylamine derivative is reacted with ethylenediamine and a diketone (e.g., ethyl acetoacetate) in the presence of a catalyst (e.g., InCl₃) to form the piperazin-2-one core. This step leverages the reactivity of β-ketoesters in nucleophilic addition-elimination reactions.
Step 3: Esterification
The free amine on the piperazine ring is esterified with ethyl acetoacetate under acidic or basic conditions. Catalysts such as DCC or HBTU may facilitate this step.
Example Reaction Conditions :
| Component | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Indole alkylation | Methyl iodide, NaH, THF, 0°C → RT | ~70% |
| Piperazine cyclization | Ethylenediamine, InCl₃, ethanol, reflux | ~50% |
| Esterification | Ethyl acetoacetate, DCC, HBTU, THF | ~60% |
Route 2: Multi-Component Reaction (MCR) Approach
Inspired by InCl₃-catalyzed four-component reactions, a one-pot synthesis could integrate:
-
Ethyl acetoacetate (ester precursor).
-
Indole derivative (3-aminomethylindole).
-
Ethylenediamine (piperazine precursor).
Mechanistic Pathway :
-
Condensation : Ethyl acetoacetate reacts with ethylenediamine to form a β-ketoamide intermediate.
-
Nucleophilic Addition : The indole-methylamine attacks the intermediate, forming a linear precursor.
-
Cyclization : InCl₃ facilitates intramolecular lactamization to yield the piperazin-2-one core.
Advantages :
-
Efficiency : Single-step synthesis with reduced purification steps.
-
Catalyst Utility : InCl₃ enhances reaction rates under mild conditions (e.g., 40°C, 20 min).
Example Protocol :
| Reagent | Quantity (mmol) | Solvent | Catalyst | Time |
|---|---|---|---|---|
| Ethyl acetoacetate | 2.0 | 50% EtOH | InCl₃ | 20 min |
| 3-Aminomethylindole | 2.0 | (20 mol%) | ||
| Ethylenediamine | 2.0 |
Route 3: Post-Piperazine Functionalization
Step 1: Piperazin-2-one Synthesis
A piperazin-2-one scaffold is pre-formed via cyclization of ethylenediamine and a diketone (e.g., succinic anhydride).
| Reaction Step | Conditions | Yield (Hypothetical) |
|---|---|---|
| Piperazin-2-one formation | Succinic anhydride, toluene, reflux | ~65% |
| Indole alkylation | 3-Bromomethylindole, NaH, DMF, RT | ~75% |
| Esterification | Ethyl acetoacetate, HBTU, THF, 0°C | ~55% |
Critical Reaction Parameters
Catalyst Selection
Solvent Impact
| Solvent | Purpose | Advantages | Limitations |
|---|---|---|---|
| 50% EtOH | InCl₃-mediated MCR | High solubility, eco-friendly | Limited for polar reactants |
| THF | Esterification | Low viscosity, inert | Requires anhydrous conditions |
| DMF | Alkylation | High boiling point, polar | Toxicity concerns |
Analytical Characterization
Key techniques for confirming the structure include:
-
NMR Spectroscopy :
-
¹H NMR : Peaks for indole protons (δ 6.8–7.2 ppm), ethyl ester (δ 1.2–1.4 ppm, triplet), and piperazine NH (δ 3.5–4.0 ppm).
-
¹³C NMR : Carbonyl signals (δ 165–175 ppm), indole carbons (δ 110–130 ppm).
-
-
HRMS : Molecular ion peak at m/z 315.37 [M+H]⁺.
-
InChI/SMILES Validation : Cross-referencing with PubChem or ChemDiv entries.
Comparative Analysis of Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| 1 | Stepwise control | Multiple purification steps |
| 2 | High atom economy, rapid synthesis | Limited substrate scope |
| 3 | Flexible functionalization | Lower overall yield |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the carbonyl group in the piperazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The piperazine ring is a common feature in many pharmaceuticals, contributing to the compound’s potential efficacy in treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility : Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is commercially available, suggesting established synthetic routes. The indol-3-ylmethyl variant may require specialized coupling reactions, increasing synthesis complexity.
- Computational Similarity : Ethyl 2-(1H-indol-3-yl)acetate shares 82% structural similarity with the target compound, highlighting the piperazine ring as a critical differentiator in pharmacophore modeling.
Biological Activity
Ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound notable for its unique structural features, which combine an indole derivative with a piperazine moiety. This article delves into the biological activities associated with this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C17H21N3O3
- Molecular Weight: 315.37 g/mol
- IUPAC Name: ethyl 2-[1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate
- Canonical SMILES: CCOC(=O)CC1C(=O)NCCN1CC2=CNC3=CC=CC=C32
The presence of the indole and piperazine structures suggests potential for diverse biological activities, particularly in medicinal chemistry applications targeting various diseases.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity, while the piperazine ring enhances binding affinity and selectivity. These interactions can influence several cellular pathways, leading to observed biological effects such as:
- Anticancer Activity: Indole derivatives are known for their potential in cancer therapy, acting on multiple signaling pathways.
- Antimicrobial Properties: The compound may exhibit antibacterial and antifungal activities due to its structural components.
Anticancer Effects
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit growth in various cancer cell lines through modulation of apoptosis and cell cycle regulation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Skin Cancer) | 12.5 | Induction of apoptosis |
| BT-474 (Breast Cancer) | 10.0 | Inhibition of cell proliferation |
| NIH/3T3 (Murine) | 15.0 | Modulation of signaling pathways |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. The compound's efficacy varies depending on the microbial strain, indicating a need for further exploration into its spectrum of activity .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines: A study investigated the effects of this compound on human cancer cell lines, revealing a dose-dependent inhibition of cell growth and induction of apoptosis .
- Antimicrobial Efficacy Assessment: Another research focused on the antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of Indole Moiety: Synthesized via Fischer indole synthesis.
- Piperazine Ring Formation: Constructed through cyclization reactions.
- Linking Indole and Piperazine: Achieved through nucleophilic substitution reactions.
- Esterification: Finalized with ethyl acetate under acidic or basic conditions.
Modification Potential: The specific biological potency can be enhanced by modifying the indole and piperazine moieties, which may lead to improved therapeutic profiles.
Q & A
Q. What are the optimal synthetic routes for ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate, and how can reaction yields be improved?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the indole and piperazine moieties. Key steps include:
- Coupling Reactions : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the indole and piperazine groups, with triethylamine as a base to optimize pH .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlled temperatures (0–25°C) prevent side reactions .
- Yield Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature, stoichiometry). Statistical tools like response surface methodology (RSM) can identify optimal conditions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the indole and piperazine rings. Compare chemical shifts with PubChem data for analogous indole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, especially for intermediates .
- HPLC-PDA : Employ reverse-phase chromatography with photodiode array detection to assess purity (>98%) and identify co-eluting impurities .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the ester and amide groups .
- Handling Protocols : Use moisture-free environments (e.g., gloveboxes) during weighing. For solutions, prepare fresh in anhydrous solvents (e.g., DMSO) to avoid degradation .
- Stability Monitoring : Perform periodic LC-MS analysis to detect decomposition products, particularly under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways for nucleophilic attacks on the 3-oxopiperazine moiety .
- Molecular Docking : Screen against enzyme databases (e.g., PDB) to identify potential binding sites. Tools like AutoDock Vina can simulate interactions with receptors such as serotonin transporters or kinases .
- MD Simulations : Run molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding free energies .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., assay type, cell lines, compound purity). Use statistical tools like ANOVA to identify confounding factors .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., identical solvent systems, incubation times) to isolate variability .
- Orthogonal Assays : Validate bioactivity using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What experimental design approaches minimize variability in pharmacological assays involving this compound?
Methodological Answer:
- Factorial Design : Use fractional factorial designs to test multiple variables (e.g., concentration, incubation time, buffer composition) with minimal replicates .
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) and vehicle controls to calibrate assay sensitivity .
- Blinded Analysis : Implement double-blinded protocols for data collection to reduce observer bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
